molecular formula C23H24BrN3O4 B2681012 1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-86-7

1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2681012
CAS No.: 900001-86-7
M. Wt: 486.366
InChI Key: WNLRWMAVAVEFEQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a sophisticated chemical probe of significant interest in oncology and kinase research. Its core research value lies in its structural design as a potent and selective inhibitor of key kinases involved in cell proliferation and angiogenesis. The compound is a derivative of the well-characterized VEGFR2 inhibitor SKLB610 , sharing a similar dihydropyrrolopyrazine scaffold that is engineered for high affinity binding to the ATP-binding site of these enzymes. Researchers utilize this compound primarily to investigate signaling pathways driven by VEGFR2 (KDR) and BRAF , which are critical targets in various solid tumors and hematological malignancies. By potently inhibiting these kinases, the compound induces apoptosis and suppresses tumor cell growth in experimental models, making it a valuable tool for elucidating the mechanisms of tumorigenesis and for evaluating potential combination therapies. Its application extends to the study of drug resistance mechanisms and the validation of new targets within the MAPK/ERK pathway and angiogenic signaling networks. This carboxamide derivative provides researchers with a precise pharmacological agent to dissect complex kinase-driven biological processes and to advance the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O4/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-4-5-18(26)21(27)15-6-8-16(24)9-7-15/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRWMAVAVEFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a member of the dihydropyrrolo-pyrazine family and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H19BrN2O4\text{C}_{18}\text{H}_{19}\text{BrN}_2\text{O}_4

This structure features a bromophenyl group and a trimethoxyphenyl moiety that contribute to its biological properties.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which is crucial in scavenging free radicals. Studies show that compounds with similar structures can reduce oxidative stress markers in cellular models.

Anti-inflammatory Effects

The compound has shown promising results in inhibiting pro-inflammatory cytokines. In particular, it has been reported to inhibit LPS-induced TNFα release in microglial cells and HIV-1 Tat-induced release of cytokines in human monocytes . This suggests potential therapeutic applications in neuroinflammatory conditions.

Neuroprotective Properties

In preclinical models of neurodegenerative diseases such as Alzheimer's and HIV-associated neurocognitive disorders (HAND), the compound demonstrated neuroprotective effects by modulating kinase pathways. Specifically, it inhibits multiple kinases including MLK3 and LRRK2, which are implicated in neuronal degeneration .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : The compound acts as an inhibitor of MLK3 and LRRK2 pathways, which are crucial for neuronal survival and function.
  • Reduction of Oxidative Stress : By scavenging free radicals and reducing oxidative stress markers, the compound protects against cellular damage.
  • Modulation of Cytokine Release : It regulates the release of pro-inflammatory cytokines, thereby mitigating inflammatory responses in the brain.

Study 1: Neuroprotective Effects in HAND Models

A study investigated the effects of this compound on mice models exhibiting symptoms analogous to HAND. The results indicated that treatment with the compound led to a significant reduction in neuroinflammation and improved cognitive functions compared to untreated controls .

Study 2: Antioxidant Efficacy

In a controlled experiment assessing oxidative stress levels in neuronal cultures exposed to neurotoxins, derivatives of this compound demonstrated a marked decrease in oxidative damage markers (e.g., malondialdehyde levels) when compared to standard antioxidants .

Data Summary

Biological Activity Observations References
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of TNFα release
NeuroprotectionImproved cognitive function in HAND models

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Substituents Key Properties/Inferred Activity References
Target Compound Dihydropyrrolo-pyrazine 4-bromophenyl, 3,4,5-trimethoxyphenyl High lipophilicity; potential anticancer
1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo-pyrimidine 4-methoxyphenyl Moderate electron-withdrawing effects
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo-pyrimidine Fluoro groups, chromenone Kinase inhibition; enhanced solubility
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo-pyrimidine Isopropylphenyl, methoxypropyl Extended conjugation; metabolic stability
3-(4-chlorophenyl)-1-[2-[1-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-oxoethyl]-1-propylurea Dihydropyrrolo-pyrazine Chlorophenyl, methoxyphenyl, propylurea Urea linker for hydrogen bonding
  • Methoxy groups : The 3,4,5-trimethoxyphenyl moiety offers stronger electron-donating effects and steric bulk than single methoxy groups (e.g., ), which may improve binding to tubulin or kinase targets .

Research Findings and Implications

  • Structural insights : The dihydropyrrolo-pyrazine core’s flexibility may improve target engagement compared to rigid scaffolds like pyrazolo-pyrimidines .
  • Substituent optimization : The bromophenyl and trimethoxyphenyl groups balance lipophilicity and target affinity, critical for drug-likeness.
  • Assay compatibility : Future studies should employ SRB or fluorescence-based assays () to quantify cytotoxicity .

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